The synthesis of 2-[2-(2-bromo-4,5-dimethoxyphenyl)vinyl]quinoline can be achieved through a Perkin condensation reaction. This reaction involves the condensation of an aromatic aldehyde, in this case, 2-bromo-4,5-dimethoxybenzaldehyde, with an activated methylene compound, such as quinaldine (2-methylquinoline), in the presence of a base catalyst like potassium acetate. The reaction typically proceeds under heating and results in the formation of the styrylquinoline product.
One study investigated four styrylquinolines, including 2-[2-(2-bromo-4,5-dimethoxyphenyl)vinyl]quinoline, for their in vitro and in vivo antileishmanial activity. The study demonstrated that this specific derivative exhibited antileishmanial activity against intracellular amastigotes with an EC50 of 2.8 μg/mL and showed toxicity toward human U-937 macrophages at an LC50 of 5.5 μg/mL, resulting in a selectivity index of 1.96. Topical creams containing 2% of 2-[2-(2-bromo-4,5-dimethoxyphenyl)vinyl]quinoline led to a clinical improvement in 80% of hamsters with cutaneous leishmaniasis caused by Leishmania (Viannia) panamensis.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1